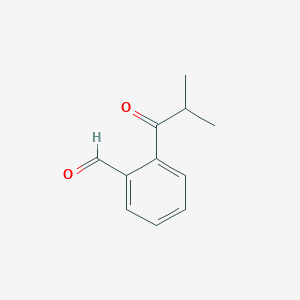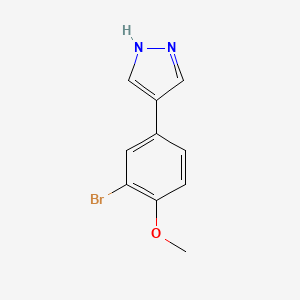
4-(3-bromo-4-methoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the bromo and methoxy groups on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve heating in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 4-(3-azido-4-methoxyphenyl)-1H-pyrazole and 4-(3-thiocyanato-4-methoxyphenyl)-1H-pyrazole.
Oxidation Reactions: Products include 4-(3-bromo-4-formylphenyl)-1H-pyrazole.
Reduction Reactions: Products include 4-(3-bromo-4-methoxyphenyl)-1,2-dihydropyrazole.
科学研究应用
4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors and inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-methoxyphenyl mesylate
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
- 3-Bromo-4-methoxybenzaldehyde
Uniqueness
4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which provides distinct reactivity and biological activity. The pyrazole ring further enhances its versatility in various chemical and biological applications, making it a valuable compound for research and development.
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
4-(3-bromo-4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |
InChI 键 |
ZLDVDGXJTJLXAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CNN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
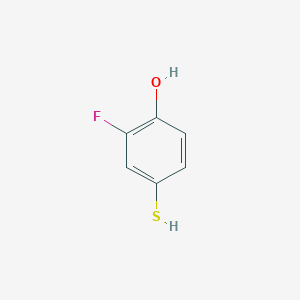
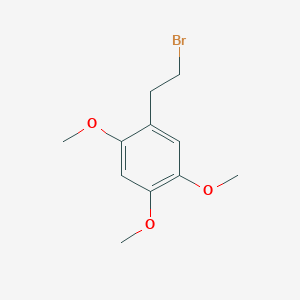
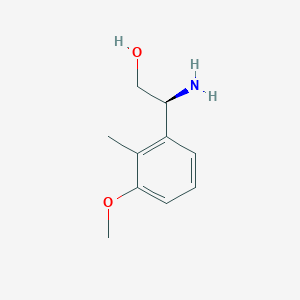
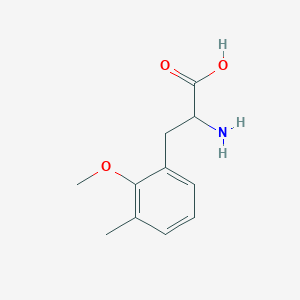
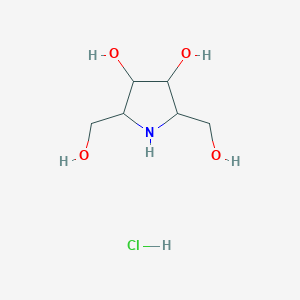
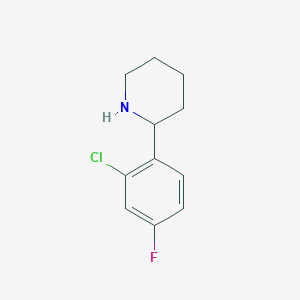
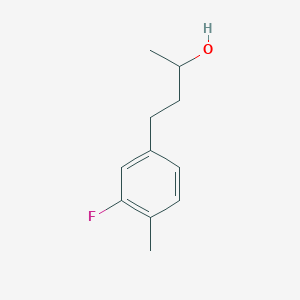
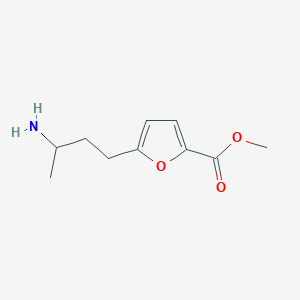
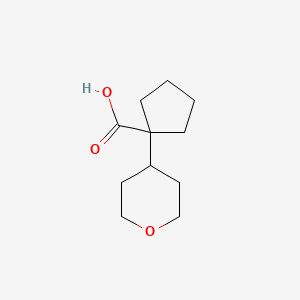
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
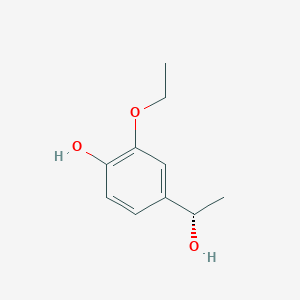
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
